molecular formula C12H14N2 B11904839 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine

1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine

Cat. No.: B11904839
M. Wt: 186.25 g/mol
InChI Key: SISFSZJQFZOPLX-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-6-yl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a 1-methylindole substituent at the 6-position of the cyclopropane ring. Its molecular formula is C₁₂H₁₅N₂, with a molecular weight of 187.26 g/mol.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-(1-methylindol-6-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H14N2/c1-14-7-4-9-2-3-10(8-11(9)14)12(13)5-6-12/h2-4,7-8H,5-6,13H2,1H3

InChI Key

SISFSZJQFZOPLX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C3(CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The resulting indole derivative can then be further modified to introduce the cyclopropan-1-amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Biological Activities

Research indicates that indole derivatives, including 1-(1-Methyl-1H-indol-6-yl)cyclopropan-1-amine, exhibit a wide range of biological activities:

  • Antiviral Properties : Studies have shown that compounds with indole structures can inhibit viral replication. For example, they may interfere with viral enzymes or host cell receptors involved in the viral life cycle.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit key enzymes in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Research indicates that this compound can exhibit cytotoxic effects on various cancer cell lines. The unique structural features may enhance its efficacy against specific types of cancer.
  • Antimicrobial Properties : Indole derivatives have been noted for their ability to combat bacterial infections, particularly in light of rising antibiotic resistance.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives, including this compound, against human tumor cell lines. The results indicated significant growth inhibition rates, particularly in breast and lung cancer models. The compound's mechanism of action was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of the compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-indol-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cell signaling pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes, leading to therapeutic effects in conditions like cancer and inflammation .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
1-(1-Methyl-1H-indol-6-yl)cyclopropan-1-amine C₁₂H₁₅N₂ 187.26 Indole-6-yl, cyclopropanamine Undocumented; structural analog studies
1-(1-Methyl-1H-indol-5-yl)cyclopropan-1-amine C₁₂H₁₄N₂ 186.25 Indole-5-yl, cyclopropanamine Positional isomer effects
1-(2-Bromophenyl)cyclopropan-1-amine HCl C₉H₁₁BrClN 248.55 Bromophenyl, cyclopropanamine Halogenated aromatic target interactions
Catequentinib Isomer C₂₄H₂₂FN₃O₃ 419.45 Quinoline, fluoroindole, cyclopropane Tyrosine kinase inhibitor (antineoplastic)
1-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇F₃N·HCl 183.6 Trifluoromethyl, cyclopropanamine Enhanced acidity for enzyme inhibition

Research Findings and Implications

  • Positional Isomerism : Substitution at the indole’s 6-position (target compound) vs. 5-position () may optimize steric compatibility with target binding sites, as seen in kinase inhibitors where indole orientation affects ATP-binding pocket interactions .
  • Linker Effects : Ethyl or methylene linkers () introduce flexibility but may reduce binding specificity. The target compound’s direct bond offers rigidity, favoring entropic gains in target recognition.
  • Electron Modulation : Electron-withdrawing groups (e.g., CF₃, Br) in analogs () enhance reactivity but may limit bioavailability due to increased polarity. The indole’s electron-rich system in the target compound supports π-π stacking in hydrophobic environments.

Biological Activity

1-(1-Methyl-1H-indol-6-yl)cyclopropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, summarizing recent findings, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound this compound features an indole moiety, which is known for its diverse biological activities. The cyclopropane ring adds structural complexity that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:

  • Mechanism of Action : Indole derivatives often exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and proliferation. They may target kinases such as Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation.
  • Case Studies : A study demonstrated that similar indole-based compounds showed significant inhibition of tumor growth in various cancer cell lines, including colon cancer models. For example, compounds derived from indole structures exhibited IC50 values in the nanomolar range against PLK4, indicating potent anticancer activity .
CompoundIC50 (μM)Cancer Type
CFI-400945 (indole derivative)0.01Colon cancer
Other derivatives0.4 - 2.5Various cancers

Neuroprotective Effects

The neuroprotective properties of cyclopropane derivatives have also been explored:

  • NMDA Receptor Modulation : Some derivatives have shown promise in modulating NMDA receptors, which are implicated in neurodegenerative diseases. This modulation can lead to protective effects against excitotoxicity, a common pathway in neuronal damage .

Antimicrobial Activity

Indole derivatives, including those related to this compound, have demonstrated antimicrobial properties:

  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
  • Research Findings : Various studies have reported that indole derivatives exhibit activity against a range of pathogens, supporting their potential as lead compounds for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds:

  • Modification Effects : Studies indicate that specific modifications on the indole ring or cyclopropane moiety can significantly enhance potency. For instance, methylation or halogenation at specific positions has been shown to increase anticancer activity by several folds .

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature0–25°C (prevents side reactions)Higher temps risk decomposition
SolventWater/THF (polar aprotic)Affects reaction rate
CatalystPd(OAc)₂ for cyclopropanationEnhances regioselectivity

For advanced optimization, Design of Experiments (DoE) frameworks can systematically evaluate variables like stoichiometry and pH .

How is the structural characterization of this compound performed?

Basic Research Question
A multi-technique approach is essential:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The cyclopropane ring geometry (bond angles: ~60°) and indole substituents are validated via crystallographic data .
  • Spectroscopy :
    • NMR : 1^1H NMR signals for cyclopropane protons appear as doublets (δ 1.2–2.0 ppm), while indole NH protons resonate at δ 8.0–10.0 ppm.
    • HRMS : Molecular ion peaks confirm the molecular formula (e.g., C₁₂H₁₃N₂⁺ requires m/z 209.1079).

Advanced Tip : For ambiguous data, cross-validate with computational methods (DFT calculations for NMR chemical shifts) .

What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

Advanced Research Question
Contradictions may arise from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) yield varying X-ray data. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Dynamic Effects : Conformational flexibility in solution (NMR) vs. rigid crystal structures. Compare temperature-dependent NMR with crystallography.
  • Sample Purity : Impurities (e.g., unreacted indole) skew spectral peaks. Validate via HPLC (≥95% purity threshold) .

Case Study : Conflicting 13^{13}C NMR signals for cyclopropane carbons were resolved by re-measuring in deuterated DMSO to eliminate solvent effects .

How can researchers assess the biological activity of this compound as a kinase inhibitor?

Advanced Research Question
The compound’s indole-cyclopropane scaffold is structurally analogous to tyrosine kinase inhibitors like Anlotinib . Key methodologies include:

  • Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., VEGFR2, FGFR1) using fluorescence-based phosphorylation assays.
  • Molecular Docking : Simulate binding interactions with kinase ATP-binding pockets (e.g., PyMOL, AutoDock).
  • Cell-Based Studies : Evaluate anti-proliferative effects in cancer cell lines (e.g., HUVEC, A549) via MTT assays.

Data Interpretation : Correlate structural modifications (e.g., substituents on indole) with activity trends to guide SAR studies .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First Aid :
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
  • Waste Disposal : Neutralize with dilute HCl before disposal in designated hazardous waste containers .

Advanced Note : Conduct a risk assessment using Safety Data Sheets (SDS) and implement fume hood use for synthesis steps involving volatile reagents .

How can computational tools aid in retrosynthetic planning for derivatives of this compound?

Advanced Research Question
AI-driven platforms (e.g., PubChem’s retrosynthesis tools) leverage databases like Reaxys to propose routes:

  • One-Step Synthesis : Identify commercially available precursors (e.g., 1-methylindole-6-carbaldehyde) for direct cyclopropanation.
  • Multi-Step Routes : Combine Hofmann rearrangement with Suzuki-Miyaura coupling for complex analogs .

Q. Example Prediction :

Target DerivativeProposed RoutePlausibility Score
1-(1-Methylindol-6-yl)-2-fluorocyclopropan-1-amineFluorination post-cyclopropanation0.89

Validate computationally proposed routes with small-scale pilot reactions .

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